REACTION_CXSMILES
|
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:13]([C:17](C)([C:23](OCC)=O)[C:18]([O:20]CC)=[O:19])[CH2:14][CH2:15][CH3:16].C(O)C>O>[CH3:23][CH:17]([CH2:13][CH2:14][CH2:15][CH3:16])[C:18]([OH:20])=[O:19] |f:0.1|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
313 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C(C(=O)OCC)(C(=O)OCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 125°-135° C. in a flask
|
Type
|
CUSTOM
|
Details
|
equipped with a distillation column
|
Type
|
TEMPERATURE
|
Details
|
to reflux in the distillation head
|
Type
|
DISTILLATION
|
Details
|
Ethanol was distilled as it
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
WAIT
|
Details
|
After 22 hours
|
Duration
|
22 h
|
Type
|
DISTILLATION
|
Details
|
the distillation of ethanol
|
Type
|
TEMPERATURE
|
Details
|
The mixture then was cooled
|
Type
|
ADDITION
|
Details
|
treated with 70 ml of water
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 159.2 g | |
YIELD: PERCENTYIELD | 90.6% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:13]([C:17](C)([C:23](OCC)=O)[C:18]([O:20]CC)=[O:19])[CH2:14][CH2:15][CH3:16].C(O)C>O>[CH3:23][CH:17]([CH2:13][CH2:14][CH2:15][CH3:16])[C:18]([OH:20])=[O:19] |f:0.1|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
313 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C(C(=O)OCC)(C(=O)OCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 125°-135° C. in a flask
|
Type
|
CUSTOM
|
Details
|
equipped with a distillation column
|
Type
|
TEMPERATURE
|
Details
|
to reflux in the distillation head
|
Type
|
DISTILLATION
|
Details
|
Ethanol was distilled as it
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
WAIT
|
Details
|
After 22 hours
|
Duration
|
22 h
|
Type
|
DISTILLATION
|
Details
|
the distillation of ethanol
|
Type
|
TEMPERATURE
|
Details
|
The mixture then was cooled
|
Type
|
ADDITION
|
Details
|
treated with 70 ml of water
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 159.2 g | |
YIELD: PERCENTYIELD | 90.6% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |